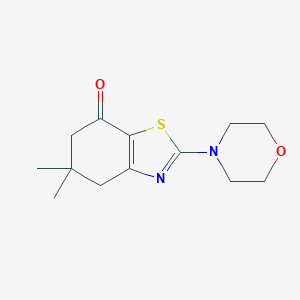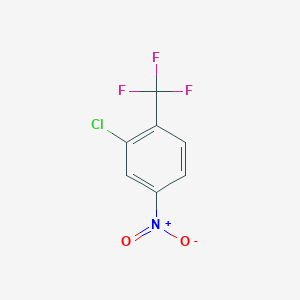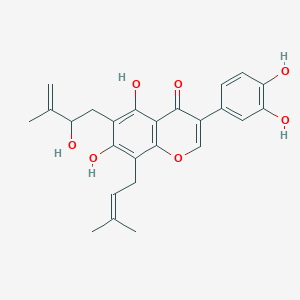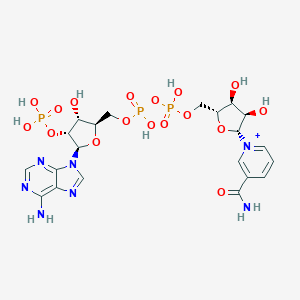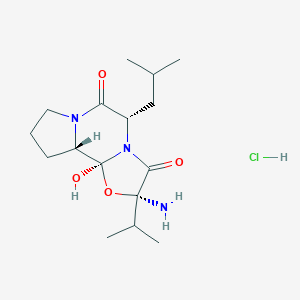
Dbadptx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dbadptx is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the chemical compound, dibenzylideneacetone (DBA), which is widely known for its use in organic synthesis. The synthesis method of Dbadptx involves the reaction of DBA with diphenylamine in the presence of a catalyst, which results in the formation of a stable and highly fluorescent compound.
Mécanisme D'action
The exact mechanism of action of Dbadptx is not yet fully understood. However, it is believed that the compound interacts with DNA and other biomolecules, resulting in changes in their fluorescence properties. This makes Dbadptx an ideal candidate for use in bioimaging and other fluorescence-based techniques.
Effets Biochimiques Et Physiologiques
Dbadptx has been shown to have a range of biochemical and physiological effects. It has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be stable under a range of conditions, making it an ideal candidate for use in long-term experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dbadptx is its high fluorescence intensity, which makes it ideal for use in bioimaging and other fluorescence-based techniques. It is also stable under a range of conditions, making it ideal for use in long-term experiments. However, one of the main limitations of Dbadptx is its relatively high cost compared to other fluorescent dyes.
Orientations Futures
There are a number of potential future directions for research on Dbadptx. One area of research is in the development of new bioimaging techniques that utilize Dbadptx. Another area of research is in the study of the compound's interactions with DNA and other biomolecules. Additionally, there is potential for the development of new applications for Dbadptx in fields such as drug discovery and environmental monitoring.
Conclusion:
Dbadptx is a highly fluorescent compound that has a range of potential applications in scientific research. Its high fluorescence intensity makes it ideal for use in bioimaging and other fluorescence-based techniques, while its stability under a range of conditions makes it ideal for use in long-term experiments. While there are some limitations to its use, such as its relatively high cost, there is significant potential for further research on Dbadptx and its applications in various fields.
Méthodes De Synthèse
The synthesis of Dbadptx is a relatively simple process that involves the reaction of Dbadptx with diphenylamine in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, and typically takes several hours to complete. The resulting product is a bright yellow powder that is highly fluorescent.
Applications De Recherche Scientifique
Dbadptx has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of bioimaging. Dbadptx is highly fluorescent, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. It has also been shown to have potential applications in the detection of DNA damage and the study of DNA repair mechanisms.
Propriétés
Numéro CAS |
152833-13-1 |
|---|---|
Nom du produit |
Dbadptx |
Formule moléculaire |
C33H36N2O7 |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
(5S,5aS,8aR,9R)-5-[(1-benzylpiperidin-4-yl)amino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C33H36N2O7/c1-38-27-12-20(13-28(39-2)32(27)36)29-22-14-25-26(42-18-41-25)15-23(22)31(24-17-40-33(37)30(24)29)34-21-8-10-35(11-9-21)16-19-6-4-3-5-7-19/h3-7,12-15,21,24,29-31,34,36H,8-11,16-18H2,1-2H3/t24-,29+,30-,31+/m0/s1 |
Clé InChI |
GQMFUALQPLOONU-QIXIFPRPSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
Synonymes |
4'-O-demethyl-4-((4''-(1''-benzylpiperidinyl))amino)-4-desoxypodophyllotoxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



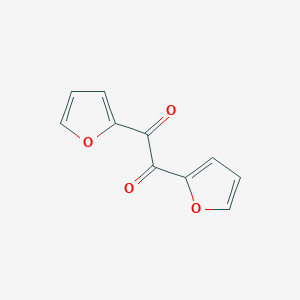
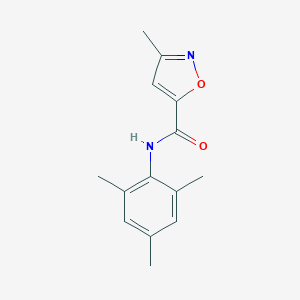
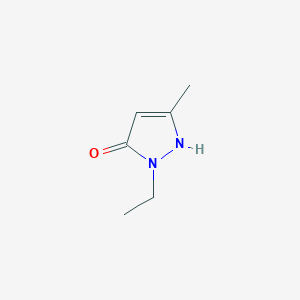
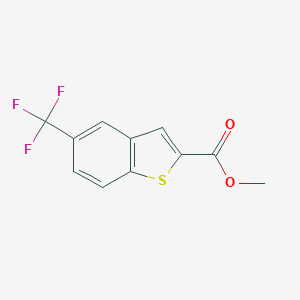
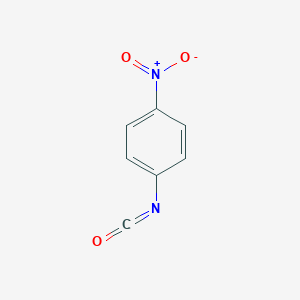
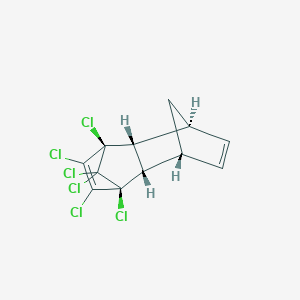
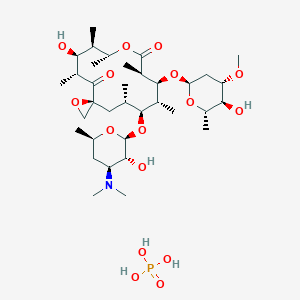
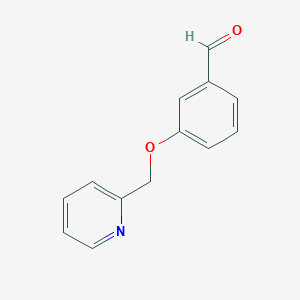
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
